Bathocuproinedisulfonic acid disodium salt hydrate

Copper biochemistry Metal-protein affinity determination Cu(I) probe selection

Copper quantification workflows relying on parent bathocuproine require mandatory organic solvent extraction, compromising aqueous-phase biological compatibility and adding workflow complexity. Bathocuproinedisulfonic acid disodium salt hydrate (CAS 1257642-74-2) eliminates this bottleneck through its disulfonate modification, enabling direct spectrophotometric Cu(I) detection at 483 nm in aqueous media (pH 4-10) with a molar absorptivity of ε = 1.2 × 10⁴ L mol⁻¹ cm⁻¹. • Direct serum/plasma copper assay without solvent extraction: acid-denature proteins, reduce Cu(II) with ascorbate, and measure Cu(I)-BCS complex at 485 nm. • Extracellular Cu(I) chelation with cell-impermeant selectivity-unlike membrane-permeable neocuproine, BCS does not perturb intracellular copper homeostasis. • SIA-validated for pharmaceutical QC: LOD 2.6 × 10⁻⁶ mol L⁻¹, throughput 78 samples h⁻¹, meeting ICH Q2(R1) guidelines.

Molecular Formula C26H22N2NaO7S2
Molecular Weight 561.6 g/mol
CAS No. 1257642-74-2
Cat. No. B594675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBathocuproinedisulfonic acid disodium salt hydrate
CAS1257642-74-2
Molecular FormulaC26H22N2NaO7S2
Molecular Weight561.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=C2C=CC3=C(C(=C(N=C3C2=N1)C)S(=O)(=O)O)C4=CC=CC=C4)C5=CC=CC=C5)S(=O)(=O)O.O.[Na]
InChIInChI=1S/C26H20N2O6S2.Na.H2O/c1-15-25(35(29,30)31)21(17-9-5-3-6-10-17)19-13-14-20-22(18-11-7-4-8-12-18)26(36(32,33)34)16(2)28-24(20)23(19)27-15;;/h3-14H,1-2H3,(H,29,30,31)(H,32,33,34);;1H2
InChIKeyZTVOHAIVPLYHEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bathocuproinedisulfonic Acid Disodium Salt Hydrate: Procurement-Grade Overview


Bathocuproinedisulfonic acid disodium salt hydrate (BCS disodium salt hydrate, CAS 1257642-74-2) is the water-soluble disulfonated derivative of bathocuproine, a member of the 1,10-phenanthroline class of copper(I)-selective chromophoric chelators . It forms a stable, orange-yellow 1:2 (ligand:metal) complex with Cu(I) in aqueous solution at pH 4–10, exhibiting an absorption maximum at 483–485 nm with a molar absorptivity of ε = 1.2 × 10⁴ L mol⁻¹ cm⁻¹ . Unlike its water-insoluble parent compound bathocuproine, the disulfonate modification confers high aqueous solubility, eliminating the requirement for organic solvent extraction in analytical workflows . The hydrate form (CAS 1257642-74-2) is distinguished from the anhydrous disodium salt (CAS 52698-84-7) by its variable water of crystallization (xH₂O), with a specification of water content ≤10% and an anhydrous molecular weight of 564.54 g/mol .

Why BCS Disodium Salt Hydrate Cannot Be Replaced by Generic Cu(I) Chelators


Despite sharing the 1,10-phenanthroline core scaffold with neocuproine and bathocuproine, BCS disodium salt hydrate exhibits critical differences in solubility, membrane permeability, Cu(I) binding affinity, spectral properties, and analytical performance that render simple substitution scientifically invalid. Substituting parent bathocuproine introduces mandatory organic solvent extraction steps that compromise aqueous-phase biological compatibility [1]. Substituting membrane-permeable neocuproine for the cell-impermeant BCS fundamentally alters the spatial localization of copper chelation in cellular experiments, transforming extracellular Cu(I) sequestration into intracellular complex formation with diametrically opposite biological consequences [2]. Substituting bicinchoninic acid (BCA) sacrifices approximately two orders of magnitude in Cu(I) binding affinity and shifts the detection wavelength from 483 nm to 562 nm, introducing distinct interference profiles [3]. Even substitution between hydrate and anhydrous forms of BCS itself affects gravimetric formulation accuracy due to undefined water content in the anhydrous variant. These are not minor specification differences but functionally decisive parameters that dictate experimental validity and data reproducibility.

BCS Disodium Salt Hydrate: Comparative Evidence for Procurement


Cu(I) Binding Affinity vs Bicinchoninic Acid

Bathocuproine disulfonate (BCS) forms a 1:2 Cu(I) complex with a formation constant β₂ = 10¹⁹·⁸ M⁻², compared to β₂ = 10¹⁷·² M⁻² for bicinchoninic acid (BCA), representing an approximately 400-fold higher affinity for Cu(I) [1]. These constants are pH-independent at pH ≥ 7.0. This affinity difference means BCS can detect free Cu⁺ concentrations down to ~10⁻¹⁹ M, whereas BCA is limited to ~10⁻¹² M, making BCS the probe of choice for quantifying sub-femtomolar labile Cu(I) pools in biological systems [1]. The BCS-Cu(I) complex with β₂ = 10¹⁹·⁸ M⁻² also exceeds the affinity of common competing biological ligands such as glutathione (KD ~10⁻¹⁵ M at pH 7), ensuring reliable Cu(I) capture even in complex biological matrices [1].

Copper biochemistry Metal-protein affinity determination Cu(I) probe selection

Aqueous Solubility vs Parent Bathocuproine

Parent bathocuproine (2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline) is insoluble in water and requires organic solvent extraction (e.g., n-amyl alcohol or isoamyl alcohol) prior to spectrophotometric measurement of the Cu(I) complex [1]. BCS disodium salt hydrate, by contrast, is freely soluble in water and forms the Cu(I) chelate directly in aqueous solution, enabling direct spectrophotometric measurement at 483–485 nm without any extraction step . The sulfonation additionally extends the operational pH range for maximum color formation by two pH units further into the alkaline region compared to the parent reagent [1]. The acid dissociation constants of the sulfonic acid groups are pKa1 = 2.65 and pKa2 = 5.80, with the Cu(I) complex forming quantitatively between pH 4 and 10 .

Spectrophotometric copper determination Aqueous analytical chemistry Sample preparation workflow

Cell Membrane Impermeability vs Neocuproine

BCS disodium salt hydrate forms a negatively charged, hydrophilic Cu(I) complex that is cell membrane-impermeant, restricting its chelating activity exclusively to the extracellular compartment [1]. Neocuproine (2,9-dimethyl-1,10-phenanthroline), despite sharing the same Cu(I)-selective chelating core, forms a lipophilic, uncharged Cu(I) complex that readily crosses cell membranes and accumulates intracellularly [1]. In a copper-mediated toxicity model using 2,4,5-trichlorophenol, neocuproine markedly potentiated toxicity at near-stoichiometric Cu concentrations due to intracellular copper delivery, whereas substituting BCS completely abolished this potentiation because the hydrophilic BCS-Cu complex cannot penetrate cells [1]. Similarly, in astrocyte apoptosis studies, the membrane-permeable neocuproine increased intracellular Cu concentrations and triggered oxidative stress-mediated apoptosis, while the non-permeable BCS abolished all apoptotic signaling by sequestering Cu extracellularly [2].

Cell biology copper chelation Extracellular vs intracellular Cu(I) Copper toxicity mechanism studies

Analytical Sensitivity and Throughput in SIA

In a systematic head-to-head comparison of three Cu(II)-ligand complexes as chromogenic reagents for sequential injection analysis (SIA) determination of N-acetyl-L-cysteine ethyl ester (NACET), the BCS-based method demonstrated superior performance across all key analytical figures of merit [1]. The Cu(II)-BCS system achieved a limit of detection (LOD) of 2.6 × 10⁻⁶ mol L⁻¹, compared to 5.5 × 10⁻⁶ mol L⁻¹ for neocuproine (NCN) and 5.2 × 10⁻⁶ mol L⁻¹ for bicinchoninic acid (BCA), representing a ~2-fold improvement in sensitivity [1]. The sampling rate for BCS was 78 h⁻¹ vs 60 h⁻¹ for both NCN and BCA, a 30% throughput advantage. The linear calibration range for BCS was 4.0 × 10⁻⁶–1.0 × 10⁻⁴ mol L⁻¹, the widest among the three ligands after optimization [1]. The authors concluded that 'the Cu(II)-BCS complex was found to be best performing in terms of sensitivity and sampling rate' [1].

Sequential injection analysis Pharmaceutical quality control Method validation parameters

CUPRAC Assay Responsivity vs Neocuproine

The cupric reducing antioxidant capacity (CUPRAC) assay exists in two variants: the original method using neocuproine (Nc) as the Cu(I)-chelating chromogenic ligand, and a modified version using bathocuproine sulfonate (BCS). A direct comparative study demonstrated that these two variants are not interchangeable [1]. The antioxidant capacity attributable to β-carotene (dissolved in acetone or dichloromethane) was fully measurable by conventional CUPRAC with neocuproine but was completely undetectable by the cupric-BCS assay [1]. Furthermore, the neocuproine-based CUPRAC method exhibited distinctly stronger responses than cupric-BCS to three additional physiologically relevant antioxidants: naringenin, α-tocopherol, and bilirubin [1]. These differences arise from the distinct physical chemistry of the two Cu(I) complexes, including differences in redox potential, steric accessibility, and solvation of the chromophoric center [1].

Total antioxidant capacity CUPRAC assay Dietary antioxidant measurement

Hydrate Form Specifications for Quantitative Reliability

The hydrate form of BCS disodium salt (CAS 1257642-74-2) is supplied with defined quality metrics that are critical for quantitative analytical work. Key procurement specifications for the TCI 'for Determination of Cu in Blood' grade include: absorbance of Cu complex ≥12,000 (a direct measure of chromogenic potency), water content ≤10.0% (by Karl Fischer titration), and appearance as a white to light yellow to light orange powder or crystals . The Sigma-Aldrich GR for analysis grade (anhydrous form, CAS 52698-84-7) specifies: absorption maximum λmax 477–485 nm (buffer pH 5.0, as copper complex), specific absorptivity A 1%/1cm ≥90, water ≤10%, and suitability for copper determination . The hydrate form (CAS 1257642-74-2) from Thermo Scientific specifies purity ≥97% (HPLC) with confirmed water solubility . These specifications ensure lot-to-lot consistency in molar absorptivity, which directly determines the accuracy of copper quantification by the Beer-Lambert law.

Reagent quality control Quantitative spectrophotometry Procurement specification

BCS Disodium Salt Hydrate: Evidence-Backed Applications


Copper Quantification in Clinical Blood Samples

BCS disodium salt hydrate enables direct spectrophotometric copper quantification in deproteinized serum or plasma without organic solvent extraction, a workflow validated in standard clinical methods [1]. Following acid denaturation of proteins (1 M HCl, 80–95°C, 2 min) and trichloroacetic acid precipitation, Cu(II) is reduced to Cu(I) with ascorbate or hydroxylamine, and the resulting Cu(I)-BCS complex is measured at 485 nm [2]. The high formation constant (β₂ = 10¹⁹·⁸ M⁻²) ensures quantitative Cu(I) capture even in the presence of competing biological ligands, while the cell-impermeant nature of BCS is irrelevant to this cell-free analytical context, making BCS the preferred ligand for clinical copper assays over neocuproine, whose membrane permeability offers no advantage and whose lower analytical sensitivity (LOD 5.5 vs 2.6 µM in comparable SIA systems [3]) compromises precision at low copper concentrations.

Discriminating Extracellular Copper Pools

When the experimental objective is to selectively chelate extracellular Cu(I) without perturbing intracellular copper homeostasis, BCS disodium salt hydrate is the only suitable choice among 1,10-phenanthroline-based chelators [1]. Neocuproine, the closest structural analog, forms a membrane-permeable lipophilic Cu(I) complex that actively delivers copper into cells and potentiates copper-mediated toxicity, producing results opposite to extracellular chelation [1]. This binary functional distinction has been demonstrated in models of copper-mediated 2,4,5-trichlorophenol toxicity, Mycoplasma copper susceptibility, and astrocyte apoptosis [1][2]. Procurement guidance: for studies requiring clean discrimination between extracellular and intracellular copper effects, BCS (CAS 1257642-74-2) is mandatory; neocuproine is appropriate only when intracellular copper delivery is the intended experimental intervention.

High-Throughput SIA for Pharmaceutical Thiols

For pharmaceutical quality control laboratories employing sequential injection analysis (SIA) for thiol-containing drug substances such as N-acetyl-L-cysteine ethyl ester (NACET), the BCS-based Cu(II)-BCS chromogenic system provides the optimal combination of sensitivity (LOD 2.6 × 10⁻⁶ mol L⁻¹) and throughput (78 samples h⁻¹) among the three commonly used Cu(I) chromogenic ligands [1]. The 30% higher sampling rate compared to neocuproine or BCA-based methods directly translates to increased daily sample capacity and reduced per-test cost. The λmax of 483 nm for the BCS-Cu(I) complex is well-separated from the absorption maxima of common pharmaceutical excipients, minimizing matrix interference [1]. Procurement of BCS for SIA method deployment is supported by validation data demonstrating accuracy, precision, and selectivity meeting ICH Q2(R1) guidelines [1].

Environmental Copper Monitoring

BCS disodium salt hydrate has been validated for rapid, on-site copper detection in environmental water and food samples using paper strip colorimetry and optimized spectrophotometric methods [1]. The paper strip assay achieves a visual detection limit of 0.5 mg/L Cu with a detection time of less than 1 minute under optimized conditions (50 mM Tris–HCl pH 7.4, 200 µM BCS, 1 mM ascorbate) [1]. Results for food samples (grape: 0.91 µg/g, peach: 0.87 µg/g, spinach: 1.37 µg/g) correlated well with inductively coupled plasma-mass spectrometry (ICP-MS) reference measurements [1]. The water solubility of BCS eliminates the need for organic solvents in field-deployable kits, a critical advantage over parent bathocuproine-based methods that require solvent extraction [2]. Enhanced sensitivity to 0.06 mg/L is achievable using Cu-BCS-AgNPs amplification [1].

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